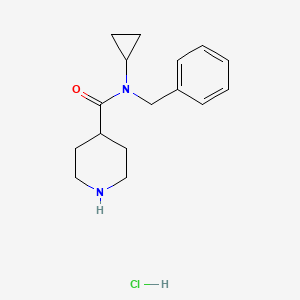

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

Description

BenchChem offers high-quality N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-N-cyclopropylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O.ClH/c19-16(14-8-10-17-11-9-14)18(15-6-7-15)12-13-4-2-1-3-5-13;/h1-5,14-15,17H,6-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOCIFIGFGVDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C(=O)C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

Introduction

N-benzyl-N-cyclopropylpiperidine-4-carboxamide and its hydrochloride salt are complex organic molecules that feature a central piperidine ring, a common scaffold in medicinal chemistry. The presence of both benzyl and cyclopropyl groups on the piperidine nitrogen, along with a carboxamide functional group at the 4-position, suggests its potential as a neuroactive agent or as a key intermediate in the synthesis of more complex pharmaceutical compounds. Piperidine derivatives are widely utilized in the development of analgesics, antipsychotics, and antihistamines, among other therapeutic agents[1]. The unique combination of bulky and strained ring systems in the target molecule makes its synthesis a challenging and insightful exercise in modern organic chemistry.

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic protocol for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. The proposed synthesis is designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind the chosen synthetic strategy and experimental procedures.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The most logical approach involves the formation of the amide bond as a key final step. This strategy allows for the separate synthesis and purification of the constituent amine and carboxylic acid fragments, maximizing the overall efficiency and yield of the synthesis.

The primary disconnection is at the amide bond, yielding 1-benzylpiperidine-4-carboxylic acid and N-benzyl-N-cyclopropylamine. However, a more convergent approach would be to disconnect the N-cyclopropyl bond, which simplifies the amine precursor. A plausible retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic strategy highlights the key intermediates and the required chemical transformations: N-benzylation of a piperidine precursor and subsequent amide bond formation.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process designed for clarity, efficiency, and control over the final product's purity. The pathway involves the initial protection and activation of the piperidine ring, followed by the sequential introduction of the benzyl and cyclopropyl groups, and finally, the formation of the carboxamide and its conversion to the hydrochloride salt.

Caption: Proposed multi-step synthesis pathway.

Step 1: Esterification of Piperidine-4-carboxylic acid

The initial step involves the protection of the carboxylic acid functional group as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent N-alkylation step. A common and effective method is the Fischer-Speier esterification using methanol as both the solvent and reactant, with a catalytic amount of a strong acid like thionyl chloride or sulfuric acid. The use of thionyl chloride is advantageous as it reacts with any water present and generates HCl in situ to catalyze the reaction[2].

Step 2: N-Benzylation of Methyl 4-piperidinecarboxylate hydrochloride

The introduction of the benzyl group onto the piperidine nitrogen is a standard N-alkylation reaction. This is typically achieved by reacting the secondary amine with an alkyl halide, in this case, benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid formed during the reaction[3][4]. Triethylamine or potassium carbonate are suitable bases for this transformation. The reaction is often performed in a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction[3].

Step 3: Saponification of the Ester

Following the successful N-benzylation, the methyl ester protecting group is removed by saponification. This is a straightforward hydrolysis reaction carried out under basic conditions, typically using sodium hydroxide or potassium hydroxide in a mixture of water and an alcohol like methanol or ethanol to ensure the solubility of the ester[2]. Acidification of the reaction mixture after the hydrolysis is complete will yield the free carboxylic acid.

Step 4: Amide Coupling

The formation of the amide bond is the most critical step in this synthesis. There are several reliable methods for amide bond formation from a carboxylic acid and an amine. A highly effective approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine. Thionyl chloride or oxalyl chloride are commonly used for the preparation of acid chlorides.

Alternatively, direct amide coupling can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

Step 5: Formation of the Hydrochloride Salt

The final step is the conversion of the free base of N-benzyl-N-cyclopropylpiperidine-4-carboxamide to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate, and adding a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will then precipitate out of the solution and can be collected by filtration. This process also serves as a final purification step.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed synthesis and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All necessary safety precautions should be taken.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| Piperidine-4-carboxylic acid | 129.16 | 498-94-2 |

| Thionyl chloride | 118.97 | 7719-09-7 |

| Methanol | 32.04 | 67-56-1 |

| Benzyl bromide | 171.04 | 100-39-0 |

| Triethylamine | 101.19 | 121-44-8 |

| Sodium hydroxide | 40.00 | 1310-73-2 |

| Oxalyl chloride | 126.93 | 79-37-8 |

| N-cyclopropylamine | 57.09 | 765-30-0 |

| Hydrochloric acid (in diethyl ether) | 36.46 | 7647-01-0 |

| Diethyl ether | 74.12 | 60-29-7 |

| Dichloromethane | 84.93 | 75-09-2 |

| Ethyl acetate | 88.11 | 141-78-6 |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |

Step-by-Step Procedure

1. Synthesis of Methyl 4-piperidinecarboxylate hydrochloride

-

To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in methanol (10 mL/g), cool the mixture to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the product as a white solid.

2. Synthesis of Methyl 1-benzylpiperidine-4-carboxylate

-

Dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in dichloromethane (15 mL/g).

-

Add triethylamine (2.5 eq) and stir for 15 minutes at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.

3. Synthesis of 1-Benzylpiperidine-4-carboxylic acid

-

Dissolve methyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water (10 mL/g).

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify with concentrated HCl to pH 2-3.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the carboxylic acid.

4. Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide

-

Suspend 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in dry dichloromethane (15 mL/g) under a nitrogen atmosphere.

-

Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in dry dichloromethane (10 mL/g) and cool to 0 °C.

-

In a separate flask, dissolve N-cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in dry dichloromethane.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).

5. Synthesis of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

-

Dissolve the purified N-benzyl-N-cyclopropylpiperidine-4-carboxamide (1.0 eq) in a minimal amount of dry diethyl ether.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) with stirring.

-

A white precipitate should form immediately.

-

Stir the suspension for 30 minutes at room temperature.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization and Analytical Methods

The identity and purity of the synthesized compounds should be confirmed at each step using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., C=O stretch of the amide and carboxylic acid, N-H stretch).

-

Melting Point Analysis: To assess the purity of the final crystalline product.

Safety Considerations

The synthesis protocol involves the use of several hazardous chemicals. It is imperative to conduct all procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Thionyl chloride and Oxalyl chloride: Are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO and CO₂). Handle with extreme care.

-

Benzyl bromide: Is a lachrymator and is corrosive. Avoid inhalation and skin contact.

-

Triethylamine: Is flammable and has a strong, unpleasant odor.

-

N-cyclopropylamine: Is flammable and corrosive.

-

Strong acids and bases: Handle with appropriate care to avoid burns.

Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The presented in-depth technical guide outlines a robust and logical synthetic pathway for the preparation of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. By breaking down the synthesis into a series of well-established and high-yielding reactions, this protocol provides a solid foundation for researchers and drug development professionals. The emphasis on the rationale behind each step, coupled with a detailed experimental procedure and necessary safety precautions, ensures that this guide is a valuable resource for the synthesis of this and structurally related piperidine derivatives.

References

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.

-

Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available at: [Link]

- JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google Patents.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

-

N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride | 1333978-17-8 | IDC97817. Available at: [Link]

-

Reductive amination of cyclohexanone with benzylamine. - ResearchGate. Available at: [Link]

- US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents.

-

Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

-

Benzylamine synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

-

Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Available at: [Link]

-

(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. Available at: [Link]

- US6476268B1 - Preparation of N-benzylamines - Google Patents.

-

Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 B1. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

-

Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV) - PMC - NIH. Available at: [Link]

Sources

physicochemical properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful development.[1][2][3][4] These intrinsic characteristics govern a compound's interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile.[1][3] This guide provides a comprehensive technical overview of the core physicochemical properties of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (HCl), a molecule featuring the N-benzyl piperidine motif—a structure frequently employed by medicinal chemists to modulate efficacy and physicochemical attributes in drug development.[5]

This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the experimental design and the implications of the findings for preclinical and formulation development. The protocols herein are designed as self-validating systems, ensuring the generation of robust and trustworthy data.

1. Molecular Structure and Core Identifiers

A precise understanding of the molecular structure is the foundation of all physicochemical analysis.

-

Chemical Name: N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

-

Molecular Formula: C₁₆H₂₃ClN₂O

-

Molecular Weight: 294.82 g/mol

-

CAS Number: 1333978-17-8

Figure 1: 2D structure of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl.

2. Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence bioavailability, stability, and manufacturability.[6][7] Many APIs can exist in multiple crystalline forms, known as polymorphs, which, while chemically identical, possess distinct physical properties.[6]

Experimental Protocol: Solid-State Analysis

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the compound into a Tzero aluminum pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.

-

An empty, sealed aluminum pan is used as a reference.

-

The melting point is determined from the peak of the endothermic event.

-

-

Thermogravimetric Analysis (TGA):

-

Weigh 5-10 mg of the sample into a platinum pan.

-

Heat the sample from 25°C to 400°C at 10°C/min under a nitrogen atmosphere.

-

Monitor the mass loss as a function of temperature to assess thermal stability and solvent/water content.

-

-

X-Ray Powder Diffraction (XRPD):

-

Lightly pack the sample powder onto a zero-background sample holder.

-

Collect the XRPD pattern using a diffractometer with Cu Kα radiation.

-

Scan over a 2θ range of 2° to 40° with a step size of 0.02°.

-

The resulting diffractogram provides a fingerprint of the crystalline form.

-

Hypothetical Solid-State Data

| Parameter | Result | Interpretation |

| Melting Point (DSC) | 215.4 °C | Sharp endotherm suggests a crystalline solid. |

| Thermal Decomposition (TGA) | > 250 °C | The compound is thermally stable up to 250 °C. |

| XRPD Analysis | Crystalline | A distinct pattern of sharp peaks confirms the crystalline nature. |

Causality and Insights: The sharp melting point and the lack of significant mass loss before decomposition in TGA indicate a stable, anhydrous crystalline form.[8] This is a favorable profile, suggesting good solid-state stability and reducing the complexity of handling and formulation, as hygroscopicity issues may be less of a concern.[9] The XRPD pattern serves as a crucial reference for ensuring batch-to-batch consistency and for identifying any potential polymorphic changes during development.[10][11]

3. Aqueous Solubility

Solubility is a gatekeeper for oral drug absorption; a drug must dissolve before it can be absorbed through the intestinal wall.[12] As an HCl salt, the solubility of this compound is expected to be pH-dependent.[9][13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Buffers: Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract.

-

Sample Preparation: Add an excess amount of the compound to vials containing each buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]

-

Sample Analysis:

Figure 2: Workflow for Equilibrium Solubility Determination.

Hypothetical Aqueous Solubility Data

| pH | Solubility (mg/mL) at 25°C | BCS Solubility Class |

| 1.2 (Simulated Gastric Fluid) | 15.2 | High Solubility |

| 4.5 (Simulated Intestinal Fluid) | 2.5 | High Solubility |

| 6.8 (Simulated Intestinal Fluid) | 0.8 | High Solubility |

Causality and Insights: The hypothetical data shows that solubility decreases as pH increases. This is expected for the hydrochloride salt of a basic compound. The high solubility in acidic conditions is advantageous for dissolution in the stomach.[15] Even at pH 6.8, the solubility remains sufficient to be classified as "high solubility" under the Biopharmaceutics Classification System (BCS), which is a positive indicator for oral absorption.[14]

4. Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[16][17][18][] It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH for ionizable compounds.[17]

Experimental Protocol: LogD Determination (Shake-Flask Method)

-

Phase Preparation: Use n-octanol and an aqueous buffer (e.g., pH 7.4) as the lipid and aqueous phases, respectively. Pre-saturate each phase with the other by vigorous mixing followed by separation.

-

Partitioning:

-

Dissolve a known amount of the compound in the aqueous phase.

-

Add an equal volume of the n-octanol phase.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Centrifuge to ensure complete phase separation.

-

-

Analysis:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using HPLC-UV.

-

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Hypothetical Lipophilicity Data

| Parameter | Value | Interpretation |

| cLogP (Calculated) | 3.1 | Moderately lipophilic (neutral form). |

| LogD at pH 7.4 | 2.2 | Optimal balance for permeability and solubility. |

Causality and Insights: A LogD at pH 7.4 in the range of 1-3 is often considered optimal for oral drug absorption, representing a balance between aqueous solubility and membrane permeability.[16] The hypothetical LogD of 2.2 suggests that the compound has sufficient lipophilicity to cross the intestinal membrane, while still retaining enough solubility to avoid precipitation in the aqueous environment of the gut.[]

5. Ionization Constant (pKa)

The ionization constant (pKa) dictates the degree of ionization of a molecule at a given pH.[20][21] This is crucial as the ionized state generally confers higher aqueous solubility, while the neutral state is more permeable across lipid membranes.[21]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[22]

-

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Hypothetical pKa Data

| Parameter | Value | Functional Group |

| pKa | 8.5 | Piperidine Nitrogen |

Causality and Insights: The hypothetical pKa of 8.5 is attributed to the protonated piperidine nitrogen. This value indicates that the compound will be predominantly in its ionized, more soluble form in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH ~5-6.5).[20] As it moves down the gastrointestinal tract to regions of higher pH, the proportion of the neutral, more permeable form will increase, facilitating absorption.[21]

The comprehensive physicochemical profile of N-benzyl-N-cyclopropylpiperidine-4-carboxamide HCl, as detailed in this guide through established methodologies and representative data, portrays a compound with promising drug-like properties. The molecule exhibits characteristics favorable for oral administration, including high aqueous solubility in acidic conditions, a stable crystalline form, and a balanced lipophilicity profile at physiological pH. These properties collectively suggest a strong foundation for further preclinical development and formulation activities. The data and protocols presented here serve as a robust framework for scientists and researchers to build upon in the critical path of drug development.

References

-

API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab. Retrieved January 26, 2026, from [Link]

-

Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved January 26, 2026, from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved January 26, 2026, from [Link]

-

Physicochemical properties. (n.d.). Fiveable. Retrieved January 26, 2026, from [Link]

-

LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

-

Defining the right physical properties of API. (2021, April 13). Teva api. Retrieved January 26, 2026, from [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). Journal of the Royal Society of Medicine. Retrieved January 26, 2026, from [Link]

-

Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Solid State Characterization of Pharmaceutical Drug Substances. (2024, October 4). YouTube. Retrieved January 26, 2026, from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 26, 2026, from [Link]

-

API Characterization. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 26, 2026, from [Link]

-

Determination of pKa Values by Liquid Chromatography. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Solid-State API analysis. (n.d.). University of Galway. Retrieved January 26, 2026, from [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.). Defense Technical Information Center. Retrieved January 26, 2026, from [Link]

-

Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023, November 9). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research and Scientific Studies. Retrieved January 26, 2026, from [Link]

-

Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Restek. Retrieved January 26, 2026, from [Link]

-

Lipophilicity - Methods of determination and its role in medicinal chemistry. (2025, August 5). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Physical Properties in Drug Design. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). PubMed. Retrieved January 26, 2026, from [Link]

-

Determination of pKa Values by Liquid Chromatography. (n.d.). LCGC North America. Retrieved January 26, 2026, from [Link]

-

API Physical & Chemical Characterization. (n.d.). CD Formulation. Retrieved January 26, 2026, from [Link]

-

Benzyl 4-formylpiperidine-1-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

4-[(4-Benzyl-N-cyclohexyl-piperazine-1-carboximidoyl)-amino]. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

4-acetyl-N-cyclopropylpiperidine-1-carboxamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfatestlab.com [alfatestlab.com]

- 7. "Design of API Solid States in Crystallization Processes" by Weizhong Gong [ir.lib.uwo.ca]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labinsights.nl [labinsights.nl]

- 11. Solid-State API analysis - University of Galway [universityofgalway.ie]

- 12. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tapi.com [tapi.com]

- 14. who.int [who.int]

- 15. bjcardio.co.uk [bjcardio.co.uk]

- 16. scispace.com [scispace.com]

- 17. emerypharma.com [emerypharma.com]

- 18. Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 21. ijirss.com [ijirss.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride

This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. As a compound of interest in medicinal chemistry and drug development, rigorous structural elucidation is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not only the expected spectral data but also the underlying scientific rationale for the experimental and interpretative methodologies.

The N-benzylpiperidine motif is a significant structural element in drug discovery, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with target proteins.[1] The addition of a cyclopropyl group introduces conformational rigidity and can modulate metabolic stability and binding affinity. Therefore, unambiguous confirmation of the final structure, including the presence and connectivity of each functional group, is a critical step following synthesis.[2][3][4][5]

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: Molecular structure of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, both ¹H and ¹³C NMR would be essential.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. Due to the hydrochloride salt form, exchangeable protons (like the amide N-H and potentially a proton on the piperidine nitrogen) may show broad signals or have their chemical shifts significantly affected by the solvent.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Broad Singlet | 1H | Amide N-H | The amide proton is expected to be downfield due to the electron-withdrawing effect of the carbonyl group and hydrogen bonding. |

| ~7.2 - 7.5 | Multiplet | 5H | Aromatic CH | Protons on the benzyl ring will appear in the characteristic aromatic region. |

| ~4.5 | Singlet | 2H | Benzyl CH₂ | The benzylic protons are adjacent to an electron-withdrawing phenyl group and the nitrogen, shifting them downfield. |

| ~3.0 - 3.5 | Multiplet | 4H | Piperidine CH (axial & equatorial at C2, C6) | Protons on the carbons adjacent to the nitrogen are deshielded. |

| ~2.5 - 2.8 | Multiplet | 1H | Piperidine CH (at C4) | The proton at the point of substitution will be a complex multiplet. |

| ~2.0 - 2.4 | Multiplet | 1H | Cyclopropyl CH | The methine proton on the cyclopropyl group will be deshielded by the adjacent nitrogen. |

| ~1.8 - 2.2 | Multiplet | 4H | Piperidine CH (axial & equatorial at C3, C5) | The remaining piperidine protons. |

| ~0.5 - 1.0 | Multiplet | 4H | Cyclopropyl CH₂ | Protons on the cyclopropyl ring are highly shielded and appear upfield. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | C =O | The carbonyl carbon of the amide is characteristically far downfield. |

| ~135 - 140 | Aromatic C (quaternary) | The ipso-carbon of the benzyl group. |

| ~127 - 130 | Aromatic C H | The protonated carbons of the benzyl ring. |

| ~55 - 60 | Benzyl C H₂ | The benzylic carbon. |

| ~50 - 55 | Piperidine C H₂ (C2, C6) | Carbons adjacent to the nitrogen are shifted downfield. |

| ~40 - 45 | Piperidine C H (C4) | The substituted carbon of the piperidine ring. |

| ~35 - 40 | Cyclopropyl C H | The methine carbon of the cyclopropyl group. |

| ~25 - 30 | Piperidine C H₂ (C3, C5) | The remaining piperidine carbons. |

| ~5 - 10 | Cyclopropyl C H₂ | The methylene carbons of the cyclopropyl group are highly shielded. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts due to its higher polarity.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would be the protonated molecule [M+H]⁺. The molecular formula is C₁₆H₂₂N₂O, and the molecular weight of the free base is 270.36 g/mol . The hydrochloride salt has a molecular weight of 294.82 g/mol .[11]

-

Expected [M+H]⁺: m/z = 271.18

-

Key Fragmentation Pathways: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem MS (MS/MS) would reveal characteristic fragment ions.

Caption: Predicted major fragmentation pathways for N-benzyl-N-cyclopropylpiperidine-4-carboxamide in ESI-MS/MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's ESI source.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 271.18) to generate a fragmentation spectrum.

-

For accurate mass measurement, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~3030 | C-H Stretch | Aromatic |

| ~2850-2950 | C-H Stretch | Aliphatic (Piperidine, Cyclopropyl, Benzyl) |

| ~1640 | C=O Stretch | Amide (Amide I band) |

| ~1550 | N-H Bend | Amide (Amide II band) |

| ~1450, 1495 | C=C Stretch | Aromatic Ring |

| ~1100-1200 | C-N Stretch | Amine/Amide |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. ATR is often simpler, requiring only a small amount of the solid sample to be placed on the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Conclusion

The combined application of NMR, MS, and IR spectroscopy provides a robust and comprehensive characterization of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. While this guide presents predicted data based on sound chemical principles, it is imperative for researchers to acquire experimental data for any newly synthesized batch to unequivocally confirm its identity, purity, and structural integrity before proceeding with further studies. The protocols outlined herein represent standard, validated methodologies for achieving this critical analytical goal.

References

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

-

Id-chem. N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. [Link]

- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

The Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

mzCloud. Benzylfentanyl Mass Spectrum. [Link]

-

PubMed. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

-

PubChem. 4-Benzylpiperidine. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. N-cyclopropylpiperidine-4-carboxamide. [Link]

-

PubChem. N-benzylpiperidine-4-carboxamide hydrochloride. [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 4-Benzylpiperidine(31252-42-3) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. mzCloud – Benzylfentanyl [mzcloud.org]

- 9. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Benzylpiperidine(31252-42-3) IR Spectrum [chemicalbook.com]

- 11. 1333978-17-8|N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of N-benzyl-N-cyclopropylpiperidine-4-carboxamide Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is a complex organic molecule with several functional groups that dictate its physicochemical properties, including solubility. The presence of the N-benzyl piperidine motif is common in drug discovery, offering a versatile scaffold to modulate efficacy and physicochemical properties[1]. The hydrochloride salt form is often employed to enhance the aqueous solubility and bioavailability of drug candidates[2].

Key Structural Features:

-

N-benzyl group: A bulky, non-polar aromatic group that contributes to lipophilicity.

-

N-cyclopropyl group: A small, strained ring that can influence molecular packing and interactions.

-

Piperidine ring: A saturated heterocycle that can participate in hydrogen bonding.

-

Carboxamide group: A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

-

Hydrochloride salt: The ionic nature of the hydrochloride salt significantly influences solubility, particularly in polar solvents.

Understanding the interplay of these structural features is crucial for predicting and interpreting the solubility of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride in various organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride, this equilibrium is influenced by several factors, including the crystal lattice energy of the solid salt and the solvation energy of the ions in the solvent[3]. The general principle of "like dissolves like" provides a foundational understanding.

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents possess a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors. Due to the ionic nature of the hydrochloride salt and the presence of the polar carboxamide group, N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is expected to exhibit higher solubility in polar protic solvents. These solvents can effectively solvate both the cation (the protonated amine) and the chloride anion.

-

Polar Aprotic Solvents (e.g., dimethyl sulfoxide, dimethylformamide, acetonitrile): These solvents have a dipole moment but lack an acidic proton. They are effective at solvating cations but less so for anions. The solubility in these solvents will likely be moderate, influenced by the polarity of the solvent and its ability to interact with the different parts of the molecule.

-

Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and are unable to effectively solvate ions. Consequently, the solubility of the hydrochloride salt in non-polar solvents is expected to be very low. The non-polar N-benzyl group might have some affinity for these solvents, but the overall ionic character of the molecule will dominate.

The following diagram illustrates the conceptual relationship between the molecular structure and solvent properties influencing solubility.

Caption: Conceptual diagram of factors influencing solubility.

Experimental Determination of Solubility

Given the absence of published data, a systematic experimental approach is necessary to determine the solubility of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. The following section outlines a robust, self-validating protocol.

Materials and Equipment

-

N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS: 1333978-17-8)[4]

-

A selection of organic solvents (analytical grade or higher) from different classes (see Table 1).

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Recommended Organic Solvents for Screening

A well-chosen set of solvents is critical for a comprehensive solubility profile.

| Solvent Class | Solvent | Rationale |

| Polar Protic | Methanol | Common polar protic solvent, good for dissolving salts. |

| Ethanol | Another common alcohol, slightly less polar than methanol. | |

| Polar Aprotic | Acetonitrile | Used in chromatography, represents a less polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for compounds with poor solubility. | |

| Dimethylformamide (DMF) | Another highly polar aprotic solvent. | |

| Non-polar | Toluene | An aromatic, non-polar solvent. |

| Dichloromethane (DCM) | A chlorinated solvent with moderate polarity. | |

| Hexane | A classic non-polar aliphatic solvent. |

Experimental Workflow: Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol

-

Preparation of Stock Standards: Prepare a stock solution of N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride in a solvent in which it is freely soluble (e.g., methanol) at a known concentration.

-

Calibration Curve: From the stock solution, prepare a series of calibration standards by serial dilution. Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: To a series of vials, add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted samples into the HPLC system and record the peak areas.

-

Data Analysis: Using the calibration curve, determine the concentration of the compound in the diluted samples. Back-calculate to determine the solubility in the original solvent, expressing the result in units such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for N-benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Observations |

| Polar Protic | Methanol | > 100 | Freely Soluble |

| Ethanol | 50-100 | Soluble | |

| Polar Aprotic | Acetonitrile | 10-20 | Sparingly Soluble |

| DMSO | > 100 | Freely Soluble | |

| DMF | > 100 | Freely Soluble | |

| Non-polar | Toluene | < 1 | Insoluble |

| Dichloromethane | 1-5 | Slightly Soluble | |

| Hexane | < 0.1 | Practically Insoluble |

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

The results should be interpreted in the context of the theoretical framework outlined in Section 2. For instance, high solubility in methanol and DMSO would be consistent with the polar and ionic nature of the compound. Conversely, low solubility in hexane and toluene would be expected due to the inability of these non-polar solvents to solvate the hydrochloride salt.

Conclusion

References

- Google Patents. (n.d.). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

IDC. (n.d.). N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

ScienceDirect. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Retrieved from [Link]

-

PubMed. (1983). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Ovid. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

-

Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine. Retrieved from [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carboxamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1333978-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1333978-17-8), a molecule of interest within the broader class of N-substituted piperidine carboxamides. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes available information on its structural analogs and the foundational chemistry of the N-benzylpiperidine scaffold to offer valuable insights for researchers in drug discovery and development. The guide covers probable physicochemical characteristics, potential synthetic pathways, likely analytical methodologies for characterization, and discusses the potential biological significance of this chemical entity.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif is a well-established and highly valued scaffold in medicinal chemistry.[1] Its prevalence in numerous approved drugs and clinical candidates stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties. The benzyl group can engage in crucial cation-π interactions with biological targets, while the piperidine ring offers a three-dimensional framework that can be readily modified to optimize potency, selectivity, and metabolic stability.[1] The introduction of a cyclopropyl group on the nitrogen atom, as seen in the target molecule, adds a degree of conformational rigidity and can influence binding affinity and metabolic profile. The carboxamide linkage at the 4-position of the piperidine ring provides a versatile point for further functionalization and can participate in hydrogen bonding interactions within a target's binding site.

Given this structural context, N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride likely serves as a valuable building block or lead compound in the exploration of new therapeutic agents.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Source/Rationale |

| CAS Number | 1333978-17-8 | |

| Molecular Formula | C₁₆H₂₃ClN₂O | |

| Molecular Weight | 294.82 g/mol | |

| Appearance | Likely a white to off-white crystalline solid. | Based on the hydrochloride salt form of similar piperidine derivatives. |

| Solubility | Expected to be soluble in water and polar organic solvents such as methanol and ethanol. | The hydrochloride salt form generally enhances aqueous solubility. |

| Melting Point | Not available. Expected to be a relatively high-melting solid due to its ionic character. | General property of hydrochloride salts of organic amines. |

| Boiling Point | Not available. Likely to decompose at high temperatures before boiling. | Typical for non-volatile organic salts. |

| pKa | Not available. The piperidine nitrogen is basic and would be protonated at physiological pH. | The pKa of the piperidinium ion is typically around 11. |

Synthesis and Purification

A specific, detailed synthetic protocol for N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related piperidine-4-carboxamides.

A potential synthetic pathway could involve the following key steps:

Figure 1. A plausible synthetic pathway for N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.

Experimental Protocol (Hypothetical):

Step 1: N-Cyclopropylation of Piperidine-4-carboxylic acid

-

To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate) and (1-ethoxycyclopropoxy)trimethylsilane.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain N-cyclopropylpiperidine-4-carboxylic acid.

Step 2: Amide Coupling

-

Activate the carboxylic acid of N-cyclopropylpiperidine-4-carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add N-benzylamine to the reaction mixture and stir at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove the coupling reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel to yield N-Benzyl-N-cyclopropylpiperidine-4-carboxamide.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified N-Benzyl-N-cyclopropylpiperidine-4-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride.

Purification and Characterization Workflow:

Figure 2. General workflow for the purification and characterization of the synthesized compound.

Analytical Characterization

The structural confirmation and purity assessment of N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride would rely on a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be expected to show characteristic signals for the aromatic protons of the benzyl group, the protons of the piperidine ring, the cyclopropyl group protons, and the methylene protons of the benzyl group. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: Would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine and cyclopropyl rings.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The spectrum would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the aromatic and aliphatic moieties, and C-N stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) would likely provide good separation and allow for quantification of any impurities.

Reactivity and Stability

-

Reactivity: The reactivity of N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride is primarily dictated by the functional groups present. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable under physiological conditions. The piperidine nitrogen, being a tertiary amine, can undergo further quaternization reactions. The benzyl group can potentially undergo reactions at the aromatic ring (e.g., electrophilic aromatic substitution) or at the benzylic position.

-

Stability: The compound is expected to be relatively stable under standard laboratory conditions (i.e., at room temperature, protected from light and moisture). As a hydrochloride salt, it is likely to be a non-volatile solid. Long-term storage in a cool, dry, and dark place is recommended to prevent degradation.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for CAS No. 1333978-17-8, the structural motifs present suggest several potential areas of therapeutic interest.

-

Cholinesterase Inhibition: The N-benzylpiperidine scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] Therefore, N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride could be investigated for its potential to inhibit acetylcholinesterase or butyrylcholinesterase.[3]

-

Antiviral Activity: N-benzyl carboxamide derivatives have been explored as potential antiviral agents. For instance, certain N-benzyl hydroxypyridone carboxamides have shown potent activity against human cytomegalovirus (HCMV).[4]

-

Herbicidal Activity: Structurally related N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been synthesized and evaluated for their herbicidal activity, showing inhibition of plant growth.[5]

-

Other CNS Targets: The piperidine ring is a common feature in many centrally acting drugs. Depending on the overall conformation and substitution pattern, this compound could potentially interact with various receptors and transporters in the central nervous system.

Figure 3. Potential areas of biological investigation for the title compound.

Safety and Handling

Based on the available GHS information from suppliers, N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride (CAS No. 1333978-17-8) represents a chemical entity with significant potential for application in drug discovery and development, owing to its incorporation of the privileged N-benzylpiperidine scaffold. While a comprehensive experimental characterization of this specific molecule is not yet available in the public domain, this guide has provided a detailed overview based on established chemical principles and data from closely related structures. The outlined potential synthetic routes and analytical methodologies offer a practical framework for researchers interested in working with this compound. Furthermore, the discussion of its potential biological activities highlights promising avenues for future investigation. As with any research chemical, appropriate safety precautions should be strictly adhered to during its handling and use.

References

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). National Institutes of Health. [Link]

-

Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

-

Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

Sources

- 1. 4-[(4-Benzyl-N-cyclohexyl-piperazine-1-carboximidoyl)-amino]-N-[2-(2,4-dichloro-phenyl)-ethyl]-benzamide | C33H39Cl2N5O | CID 11433304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1333978-17-8|N-Benzyl-N-cyclopropylpiperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate | C14H16ClNO3 | CID 2776270 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of N-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The N-benzylpiperidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing therapeutics targeting a spectrum of central nervous system (CNS) disorders. Its unique structural properties allow for precise molecular interactions with a variety of key biological targets implicated in neurodegenerative diseases, psychiatric conditions, and beyond. This technical guide provides an in-depth exploration of the primary mechanisms of action of N-benzylpiperidine derivatives, moving beyond a simple cataloging of activities to explain the causality behind their pharmacological effects. We will dissect the molecular interactions, downstream signaling consequences, and key structure-activity relationships that define this important class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage the N-benzylpiperidine core for next-generation therapeutics.

The Strategic Importance of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine motif, characterized by a piperidine ring linked to a benzyl group via its nitrogen atom, offers a privileged structure in drug design. The piperidine ring, typically protonated at physiological pH, provides a crucial cationic center for electrostatic interactions, while the benzyl group offers a modifiable aromatic surface for engaging with hydrophobic pockets and participating in π-π stacking interactions. This duality allows for the development of potent and selective ligands for a diverse array of biological targets. Notably, derivatives have been successfully developed as multi-target-directed ligands (MTDLs), a crucial strategy for addressing complex, multifactorial pathologies like Alzheimer's disease (AD).[1]

Primary Mechanism: Dual-Site Cholinesterase Inhibition

A predominant mechanism of action for many therapeutically relevant N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] This action is central to the symptomatic treatment of Alzheimer's disease, where a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline.[3]

Molecular Interaction at the AChE Active Site

Acetylcholinesterase possesses a narrow, 20 Å deep gorge containing two key binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance.[3] The N-benzylpiperidine scaffold is uniquely suited to act as a "dual-site" inhibitor, simultaneously bridging both sites to achieve high potency.[2]

-

Interaction with the Catalytic Active Site (CAS): The protonated nitrogen of the piperidine ring often forms a cation-π interaction with the indole ring of Tryptophan 86 (Trp86) in the CAS. This anchors the molecule within the catalytic machinery of the enzyme.[2]

-

Interaction with the Peripheral Anionic Site (PAS): The benzyl group extends up the gorge to the PAS, where its aromatic ring engages in crucial π-π stacking interactions with key aromatic residues, most notably Tryptophan 286 (Trp286) and Tyrosine 341 (Tyr341) .[2][3] Additional interactions with residues like Tyrosine 72 (Tyr72) and Tyrosine 337 (Tyr337) further stabilize the ligand-enzyme complex.[4]

This dual-binding mechanism not only blocks the hydrolysis of acetylcholine but also interferes with the non-catalytic role of the PAS in promoting the aggregation of amyloid-beta (Aβ) peptides, another key pathological hallmark of Alzheimer's disease.[5]

Diagram: Dual-Site Binding of N-Benzylpiperidine at AChE

Caption: Dual-site inhibition of AChE by an N-benzylpiperidine derivative.

Downstream Signaling Consequences

By inhibiting AChE, these derivatives increase the synaptic concentration and duration of action of acetylcholine.[6] This enhanced cholinergic tone leads to the potentiation of signaling through both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[6]

-

Nicotinic Receptors (nAChRs): These are ligand-gated ion channels. Increased ACh levels lead to their activation, which can modulate glutamatergic neurotransmission, a process vital for learning and memory.[7]

-

Muscarinic Receptors (mAChRs): These are G-protein coupled receptors. Their sustained activation by elevated ACh levels triggers a cascade of intracellular signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is critically involved in promoting neuronal survival and protecting against apoptosis (programmed cell death).[8]

-

ERK/MAPK Pathway: Activation of this pathway is linked to synaptic plasticity, neurogenesis, and the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[9]

-

Therefore, the therapeutic benefit of AChE inhibition by N-benzylpiperidine derivatives extends beyond simple neurotransmitter replacement to include potent neuroprotective and disease-modifying effects.[8]

Diagram: Downstream Effects of AChE Inhibition

Caption: Signaling cascade following acetylcholinesterase (AChE) inhibition.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion (TNB), measured at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.

-

DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 10 mM.

-

Substrate Solution (ATChI): Dissolve acetylthiocholine iodide in the Reaction Buffer to a final concentration of 10 mM.

-

Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in Reaction Buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the N-benzylpiperidine test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of Reaction Buffer.

-

20 µL of DTNB Solution.

-

10 µL of the test compound solution (or vehicle for control).

-

-

Add 20 µL of the AChE enzyme solution to each well to initiate pre-incubation.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATChI substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Immediately begin measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

-

Monoamine Transporter Inhibition: Modulating Dopaminergic and Noradrenergic Tone

Certain N-benzylpiperidine derivatives, most famously methylphenidate, function as norepinephrine-dopamine reuptake inhibitors (NDRIs).[10] This mechanism is fundamental to their use as CNS stimulants in conditions like Attention Deficit Hyperactivity Disorder (ADHD).

Molecular Interaction with DAT and NET

These derivatives bind to and block the dopamine transporter (DAT) and the norepinephrine transporter (NET).[10] This action prevents the re-uptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. Consequently, the extracellular concentrations of these neurotransmitters increase, prolonging their signaling activity in key brain regions like the prefrontal cortex and striatum.[10] Structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the benzyl ring can be beneficial for high-affinity binding to the DAT.

Experimental Protocol: Dopamine Transporter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Step-by-Step Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or COS-7) stably or transiently expressing the human dopamine transporter (hDAT). Plate the cells in a 96-well plate and grow to ~80% confluency.

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS) supplemented with calcium and magnesium (PBS-CM).

-

Radioligand Solution: Prepare a solution of [³H]-dopamine in Assay Buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the N-benzylpiperidine test compound in Assay Buffer.

-

-

Assay Procedure:

-

Aspirate the culture medium from the cells and wash gently with PBS-CM.

-

Add 40 µL of Assay Buffer (vehicle) or the appropriate dilution of the test compound to each well. Incubate for 10 minutes at room temperature.

-

Initiate dopamine uptake by adding 40 µL of the [³H]-dopamine solution to each well.

-

Incubate for a precise time (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells twice with ice-cold PBS-CM.

-

-

Data Acquisition and Analysis:

-

Lyse the cells by adding 50 µL of scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Determine non-specific uptake using wells with non-transfected cells or in the presence of a saturating concentration of a known DAT inhibitor (e.g., cocaine).

-

Calculate specific uptake and determine the IC₅₀ value of the test compound as described for the AChE assay.

-

Multi-Target Mechanisms in Neurodegeneration